molecular formula C15H15NO3 B1424070 Methyl 3-amino-4-(3-methylphenoxy)benzoate CAS No. 927802-60-6

Methyl 3-amino-4-(3-methylphenoxy)benzoate

Cat. No.: B1424070
CAS No.: 927802-60-6
M. Wt: 257.28 g/mol
InChI Key: UQUASRHGLWAKLF-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3-methylphenoxy)benzoate is a benzoic acid derivative featuring an amino group at the 3-position and a 3-methylphenoxy substituent at the 4-position of the aromatic ring, esterified with a methyl group. This compound belongs to a class of structurally diverse benzoate esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 3-amino-4-(3-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-3-5-12(8-10)19-14-7-6-11(9-13(14)16)15(17)18-2/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUASRHGLWAKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-(3-methylphenoxy)benzoate, also known by its CAS number 927802-60-6, is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C15H17NO3
  • Molecular Weight : 273.30 g/mol

The compound features an amino group, a methyl group, and a phenoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may exert effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by activating caspases, which are critical for the apoptotic pathway.
  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with essential metabolic pathways in microorganisms.

Biological Activity Overview

Biological Activity Description References
AnticancerInduces apoptosis in cancer cell lines; inhibits EGFR tyrosine kinase.
AntimicrobialExhibits activity against various bacterial strains.
CytotoxicityDemonstrates cytotoxic effects in vitro on cancer cells.

Case Studies and Research Findings

  • Anticancer Properties :
    A study focused on compounds similar to this compound found that derivatives targeting the epidermal growth factor receptor (EGFR) exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The mechanism was linked to the inhibition of EGFR tyrosine kinase activity and subsequent activation of apoptotic pathways via caspase activation .
  • Antimicrobial Activity :
    Research exploring the antimicrobial properties indicated that this compound could inhibit the growth of certain bacterial strains. The compound's effectiveness was attributed to its ability to disrupt cellular integrity and metabolic functions within the bacteria.

Toxicological Profile

The safety and toxicity profile of this compound has been evaluated in various studies:

  • Acute Toxicity : Studies suggest a moderate toxicity level with an LD50 value indicating potential risks at higher concentrations.
  • Chronic Exposure : Long-term studies are needed to fully understand the implications of chronic exposure, particularly regarding organ-specific effects.

Comparison with Similar Compounds

Substituted Amino and Phenoxy Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
Methyl 3-amino-4-(methylamino)benzoate 3-amino, 4-methylamino C₉H₁₂N₂O₂ 180.21 Not reported Higher polarity due to NHCH₃ group; potential pharmaceutical intermediate
Methyl 3-amino-4-(benzylamino)benzoate 3-amino, 4-benzylamino C₁₆H₁₈N₂O₂ 270.33 Not reported Increased lipophilicity from benzyl group; possible CNS drug candidate
Methyl 3-amino-4-(cyclohexylamino)benzoate 3-amino, 4-cyclohexylamino C₁₄H₂₀N₂O₂ 248.32 Amorphous powder Enhanced steric bulk; tested as a ferroptosis inhibitor
This compound 3-amino, 4-(3-methylphenoxy) C₁₅H₁₅NO₃ 257.29 Not reported Balanced lipophilicity; agrochemical applications (inference from triazine analogs)

Key Observations :

  • Amino vs. Alkyl/Aryl Amino Groups: Substituting the phenoxy group with alkyl/aryl amino groups (e.g., methylamino, benzylamino) increases polarity or lipophilicity, influencing solubility and biological targeting .
  • Phenoxy vs. Triazine Derivatives: Triazine-containing analogs (e.g., Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) exhibit higher molecular weights (>400 Da) and melting points (~80°C), suggesting enhanced thermal stability for agrochemical use .

Ester Group Variations

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties References
This compound Methyl C₁₅H₁₅NO₃ 257.29 Standard ester; moderate volatility
Ethyl 3-amino-4-(methylamino)benzoate Ethyl C₁₀H₁₄N₂O₂ 194.23 Increased hydrophobicity; slower metabolic hydrolysis
Methyl 4-amino-3-hydroxybenzoate Methyl C₈H₉NO₃ 167.16 Higher aqueous solubility due to hydroxyl group

Key Observations :

  • Ester Chain Length: Ethyl esters (vs.
  • Hydroxyl Substitution: Hydroxyl groups (e.g., Methyl 4-amino-3-hydroxybenzoate) significantly increase water solubility, favoring formulations in polar solvents .

Substituent Position and Electronic Effects

Compound Name Substituent Position Key Effects References
Methyl 3-amino-4-methoxybenzoate 4-methoxy Electron-donating group; stabilizes aromatic ring
Methyl 3-amino-4-(2-methoxy-2-oxoethoxy)benzoate 4-(methoxycarbonylmethoxy) Introduces ester side chain; increases steric hindrance
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate 4-cyclopropylmethoxy Enhanced rigidity; potential for pesticidal activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups donate electrons, stabilizing the aromatic ring and altering reactivity in electrophilic substitutions .

Q & A

Q. Example Reaction Conditions

StepReagents/ConditionsTemperatureTimeYield
13-methylphenol, DIPEA-35°C7 h~90%
2Methyl 3-aminobenzoate, DIPEA40°C24 h~85%

Advanced Follow-Up : How can regioselectivity challenges during triazine substitution be addressed? Regioselectivity in triazine reactions is influenced by steric and electronic factors. Using bulky bases (e.g., DIPEA) and controlling temperature (-35°C for primary substitution, 40°C for secondary) ensures preferential substitution at the 4-position of the triazine ring . NMR monitoring (e.g., ¹H/¹³C) confirms intermediate structures .

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming the aromatic substitution pattern. For example:
    • A singlet at δ ~3.8 ppm (COOCH₃) confirms ester formation .
    • Amino protons (NH₂) appear as broad signals at δ ~6.5–7.0 ppm .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .

Advanced Follow-Up : How can crystallographic data resolve ambiguities in NMR assignments? Single-crystal X-ray diffraction (using SHELX software ) provides definitive bond lengths/angles. For example, hydrogen bonding between NH₂ and ester carbonyls (observed in similar benzoates) can be quantified, resolving overlapping NMR signals .

Basic: What purification methods are effective for this compound?

Q. Methodological Answer :

  • Column Chromatography : Silica gel with CH₂Cl₂/EtOAc gradients (1–20%) removes unreacted phenols and triazine byproducts .
  • Recrystallization : Hexane/EtOAC (2:1) yields colorless solids with >95% purity (confirmed by HPLC) .

Advanced Follow-Up : How to handle persistent byproducts (e.g., di-substituted triazines)? Adjust stoichiometry (1:1 molar ratio of triazine to phenol) and use stepwise temperature control to minimize di-substitution. LC-MS can detect low-abundance byproducts for iterative optimization .

Advanced: How do hydrogen-bonding patterns influence crystallization?

Methodological Answer :
Graph-set analysis (via Etter’s rules ) reveals that NH₂ groups form intermolecular N-H···O bonds with ester carbonyls (R²₂(8) motifs). These interactions stabilize layered crystal packing, as seen in methyl 3-amino-4-methoxybenzoate analogs .

Q. Methodological Answer :

  • Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Decomposition Signs : Discoloration (yellowing) indicates oxidation of the amino group; TGA/DSC can quantify thermal stability .

Advanced Follow-Up : How to mitigate amino group oxidation during reactions? Use radical scavengers (e.g., BHT) in polar aprotic solvents (DMF, DMSO) and limit exposure to light/oxygen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-(3-methylphenoxy)benzoate
Reactant of Route 2
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Methyl 3-amino-4-(3-methylphenoxy)benzoate

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